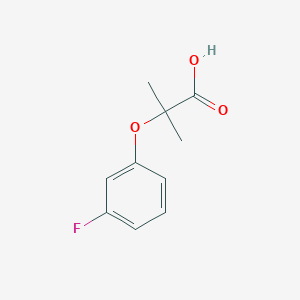

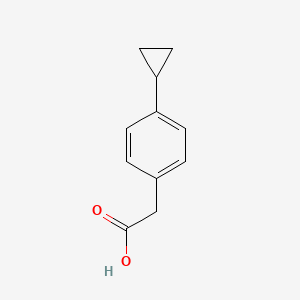

2-(3-fluorophenoxy)-2-methylPropanoic acid

Descripción general

Descripción

2-(3-fluorophenoxy)-2-methylpropanoic acid is a chemical compound that is not directly discussed in the provided papers. However, its structure suggests that it is a fluorinated aromatic compound with potential applications in pharmaceuticals and material science due to the presence of fluorine, which can enhance lipophilicity and bioavailability .

Synthesis Analysis

The synthesis of related fluorinated compounds has been explored in various studies. For instance, the synthesis of optically active 2-fluoropropanoic acid and its analogs has been achieved with high enantiomeric purity, which could be relevant for the synthesis of 2-(3-fluorophenoxy)-2-methylpropanoic acid . Additionally, the preparation of trifluoromethylated arylpropanoic acids has been reported using Friedel-Crafts alkylation, a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For example, the crystal and molecular structures of N-methyl-2-phenoxy-1,3,2-oxazaphosphorinan-2-thione have been elucidated, which provides insights into the potential molecular geometry of 2-(3-fluorophenoxy)-2-methylpropanoic acid . The importance of molecular structure in determining the properties and reactivity of such compounds is well recognized.

Chemical Reactions Analysis

The reactivity of fluorinated compounds is often unique due to the presence of fluorine. For instance, the stereoselective fluorination of diastereoisomeric esters has been described, which could be relevant to the chemical reactions that 2-(3-fluorophenoxy)-2-methylpropanoic acid might undergo . The synthesis and reactions of fluorinated esters have been explored, indicating the potential for diverse reactivity patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. The synthesis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, a structurally related compound, has been reported, and its crystal structure analyzed, which could provide insights into the physical properties of 2-(3-fluorophenoxy)-2-methylpropanoic acid . The enantioselective synthesis of 3-hydroxy-2-methylpropanoic acid esters, which are structurally similar, has been achieved, and these building blocks are known for their utility in the synthetic community .

Aplicaciones Científicas De Investigación

Catabolism of DNA Bases and Anti-Cancer Drugs : A study by Gani, Hitchcock, and Young (1985) explored the stereochemistry of the catabolism of the DNA base thymine and the anti-cancer drug 5-fluorouracil. They synthesized related compounds, including (2S)-3-Amino-2-methylpropanoic acid, to provide an assay showing the catabolism process, indicating potential applications in understanding and targeting cancer cell metabolism (Gani, Hitchcock, & Young, 1985).

Thermogenesis and Brown Adipose Tissue Activation : Howe, Rao, Holloway, and Stribling (1992) identified selective beta 3-adrenergic agonists of brown adipose tissue and thermogenesis. They studied compounds, including derivatives of phenoxypropanolamine, for their potential in treating obesity by stimulating metabolic rate (Howe, Rao, Holloway, & Stribling, 1992).

Synthesis and Properties of Fluorinated Polyhydroxyalkanoates : Takagi, Yasuda, Maehara, and Yamane (2004) researched the microbial synthesis of polyhydroxyalkanoates (PHAs) with fluorinated phenoxy side groups. They used various fluorophenoxyalkanoic acids as carbon sources, demonstrating the impact of fluorine atoms on the physical properties of PHAs, which could be significant for material science applications (Takagi, Yasuda, Maehara, & Yamane, 2004).

Cross-Coupling of C–H Bonds : Wan, Dastbaravardeh, Li, and Yu (2013) developed a method for meta-C–H arylation and methylation of phenolic derivatives, including 3-phenylpropanoic acid, using a nitrile template. This research could be relevant for synthetic chemistry and pharmaceutical manufacturing (Wan, Dastbaravardeh, Li, & Yu, 2013).

Synthesis and Evaluation of Fluorinated Amino Acids for Tumor Imaging : McConathy, Martarello, Malveaux, Camp, Simpson, Simpson, Bowers, Olson, and Goodman (2002) synthesized and evaluated fluorinated analogues of alpha-aminoisobutyric acid for tumor imaging using PET scans. The radiolabeled compounds demonstrated promise as imaging agents for detecting neoplasms (McConathy et al., 2002).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-fluorophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHXSYGZWLWWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624119 | |

| Record name | 2-(3-Fluorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-fluorophenoxy)-2-methylPropanoic acid | |

CAS RN |

605680-36-2 | |

| Record name | 2-(3-Fluorophenoxy)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605680-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Fluorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)

![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)